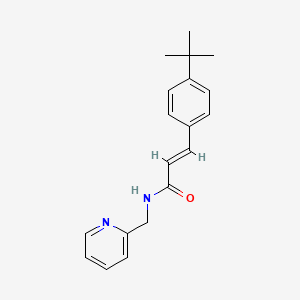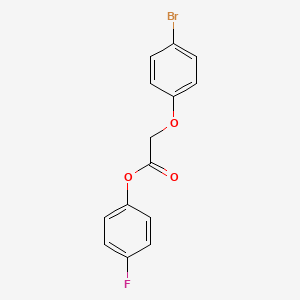
8-allyl-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-allyl-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as ADC-37, is a synthetic compound that belongs to the class of chromene derivatives. It has been widely investigated for its potential therapeutic applications due to its unique chemical structure and biological properties.
Mecanismo De Acción
The mechanism of action of 8-allyl-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, survival, and inflammation. 8-allyl-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. It can also inhibit the activity of PI3K/Akt and MAPK/ERK pathways, which are involved in cell growth and survival. In addition, 8-allyl-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide can induce the activation of caspases, which are enzymes that play a key role in apoptosis.
Biochemical and Physiological Effects:
8-allyl-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been found to exert various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, 8-allyl-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide can induce apoptosis and cell cycle arrest, leading to the inhibition of tumor growth and proliferation. It can also suppress tumor angiogenesis and metastasis by inhibiting the activity of pro-angiogenic factors. In inflammatory cells, 8-allyl-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation. Moreover, 8-allyl-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide can improve insulin sensitivity and glucose uptake in diabetic cells, leading to the improvement of glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-allyl-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high purity and stability, as well as its well-established synthesis method. Moreover, 8-allyl-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied in various in vitro and in vivo models, providing a solid foundation for further research. However, there are also some limitations associated with 8-allyl-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide, including its low solubility in water and limited bioavailability, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 8-allyl-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide. First, further studies are needed to elucidate the exact mechanism of action of 8-allyl-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide, particularly its interaction with specific signaling pathways. Second, more in vivo studies are needed to evaluate the efficacy and safety of 8-allyl-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide in animal models. Third, the development of novel formulations and delivery systems may improve the bioavailability and pharmacokinetics of 8-allyl-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide, leading to its potential clinical applications. Fourth, the investigation of the potential synergy of 8-allyl-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide with other anti-cancer or anti-inflammatory agents may enhance its therapeutic efficacy. Finally, the exploration of the potential role of 8-allyl-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide in other fields of medicine, such as neuroprotection and cardiovascular diseases, may provide new insights into its biological properties.
Métodos De Síntesis
8-allyl-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,6-dimethylphenylacetonitrile with allyl bromide, followed by cyclization with salicylaldehyde and subsequent acylation with chloroacetyl chloride. The final product is obtained after purification using column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
8-allyl-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In cancer research, 8-allyl-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to suppress tumor angiogenesis and metastasis. In addition, 8-allyl-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been investigated as a potential anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines and chemokines. Moreover, 8-allyl-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has shown promising results in treating diabetes, as it can improve insulin sensitivity and glucose uptake.
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-4-7-15-10-6-11-16-12-17(21(24)25-19(15)16)20(23)22-18-13(2)8-5-9-14(18)3/h4-6,8-12H,1,7H2,2-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRIQGZMGYYOQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-allyl-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B5755932.png)



![2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5755945.png)
![N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5755952.png)
![4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5755969.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine](/img/structure/B5755976.png)
![2-(4-chlorophenyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5755991.png)
![methyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5755996.png)

![N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B5756024.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5756033.png)